molecular formula C4H6N4O B1629067 1H-pyrazol-5-ylurea CAS No. 67803-87-6

1H-pyrazol-5-ylurea

Cat. No.: B1629067
CAS No.: 67803-87-6
M. Wt: 126.12 g/mol
InChI Key: XAEGRAIWWBXIRR-UHFFFAOYSA-N
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Description

1H-Pyrazol-5-ylurea is a compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, agrochemistry, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrazol-5-ylurea can be synthesized through the condensation of 1,3-diketone compounds with hydrazine monohydrate in ethanol. The 1,3-diketone compounds are typically prepared from aryl methyl ketones via Claisen condensation with aromatic esters . The reaction conditions involve heating the mixture under reflux, followed by purification through recrystallization from dilute ethanol solution .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include the use of continuous flow reactors to enhance efficiency and yield. Additionally, advanced purification techniques such as column chromatography and crystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrazol-5-ylurea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit enhanced biological activities and improved physicochemical properties .

Mechanism of Action

The mechanism of action of 1H-pyrazol-5-ylurea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor function by acting as an agonist or antagonist, influencing cellular signaling pathways . These interactions lead to various biological effects, including anti-inflammatory, antimicrobial, and anticancer activities .

Comparison with Similar Compounds

Uniqueness: 1H-Pyrazol-5-ylurea is unique due to the presence of the urea moiety, which enhances its hydrogen-bonding capabilities and increases its potential for interactions with biological targets. This structural feature distinguishes it from other pyrazole derivatives and contributes to its diverse applications in scientific research .

Properties

IUPAC Name

1H-pyrazol-5-ylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O/c5-4(9)7-3-1-2-6-8-3/h1-2H,(H4,5,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAEGRAIWWBXIRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80625811
Record name N-1H-Pyrazol-5-ylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80625811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67803-87-6
Record name N-1H-Pyrazol-5-ylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80625811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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